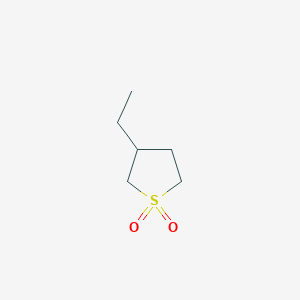
3-Ethyl-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions. The compound is known for its high polarity and ability to dissolve a wide range of substances .
Preparation Methods
The synthesis of 3-Ethyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to give sulfolene. This intermediate is then hydrogenated using Raney nickel as a catalyst to produce the final compound . Industrial production methods have evolved to improve yield and catalyst lifetime by adding hydrogen peroxide and neutralizing to a pH of roughly 5-8 before hydrogenation .
Chemical Reactions Analysis
3-Ethyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols and sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-1lambda~6~-thiolane-1,1-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-1lambda~6~-thiolane-1,1-dione involves its interaction with sulfur-containing enzymes and proteins. The compound can form stable complexes with these enzymes, inhibiting their activity and affecting various biochemical pathways . The molecular targets include enzymes involved in oxidative stress and protein folding .
Comparison with Similar Compounds
3-Ethyl-1lambda~6~-thiolane-1,1-dione is similar to other cyclic sulfones such as sulfolane and tetrahydrothiophene-1,1-dioxide. it is unique in its ability to form stable complexes with sulfur-containing enzymes, making it particularly useful in biochemical research . Other similar compounds include:
Sulfolane: Used as a solvent in extractive distillation.
Tetrahydrothiophene-1,1-dioxide: Used in various chemical reactions and processes.
Properties
CAS No. |
89791-49-1 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3-ethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-2-6-3-4-9(7,8)5-6/h6H,2-5H2,1H3 |
InChI Key |
SOZYDBBOFTUUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















